molecular formula C9H15N3S B15227361 1-Isopropyl-N-(thietan-3-yl)-1H-pyrazol-4-amine

1-Isopropyl-N-(thietan-3-yl)-1H-pyrazol-4-amine

Cat. No.: B15227361
M. Wt: 197.30 g/mol
InChI Key: JMCPQFLGBATPIC-UHFFFAOYSA-N
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Description

1-Isopropyl-N-(thietan-3-yl)-1H-pyrazol-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure, combining an isopropyl group, a thietan ring, and a pyrazolamine moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-Isopropyl-N-(thietan-3-yl)-1H-pyrazol-4-amine typically involves multiple steps, starting with the preparation of the thietan ring and the pyrazolamine core. The isopropyl group is then introduced through alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve continuous flow processes and advanced purification techniques to ensure scalability and consistency.

Chemical Reactions Analysis

1-Isopropyl-N-(thietan-3-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.

    Major Products:

Scientific Research Applications

1-Isopropyl-N-(thietan-3-yl)-1H-pyrazol-4-amine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial applications.

Mechanism of Action

The mechanism of action of 1-Isopropyl-N-(thietan-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved in its mechanism of action.

Comparison with Similar Compounds

1-Isopropyl-N-(thietan-3-yl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    N1-ethyl-N1-isopropyl-N2-(thietan-3-yl)ethane-1,2-diamine: This compound shares structural similarities but differs in its specific functional groups and overall properties.

    3-[3-(cyclopropoxy)phenyl]-1-isopropyl-N-(3-methyl): Another related compound with distinct chemical and biological characteristics.

Properties

Molecular Formula

C9H15N3S

Molecular Weight

197.30 g/mol

IUPAC Name

1-propan-2-yl-N-(thietan-3-yl)pyrazol-4-amine

InChI

InChI=1S/C9H15N3S/c1-7(2)12-4-8(3-10-12)11-9-5-13-6-9/h3-4,7,9,11H,5-6H2,1-2H3

InChI Key

JMCPQFLGBATPIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)NC2CSC2

Origin of Product

United States

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